![molecular formula C24H16N6O2 B14479771 5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol CAS No. 65286-74-0](/img/structure/B14479771.png)

5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

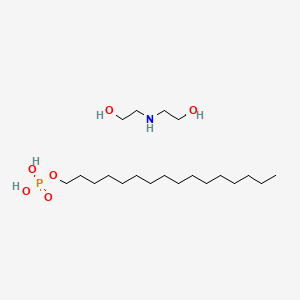

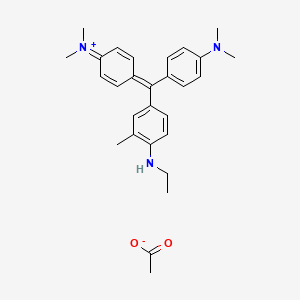

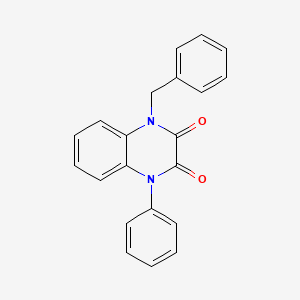

5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol is an azo compound characterized by the presence of two azo groups (-N=N-) and a hydroxyquinoline moiety. Azo compounds are known for their vivid colors and are widely used as dyes. The compound’s structure allows it to absorb and emit electromagnetic radiation, making it useful in various applications, including dyeing and sensing.

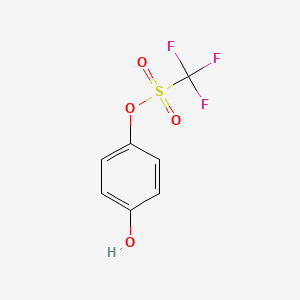

Preparation Methods

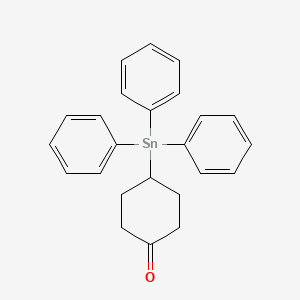

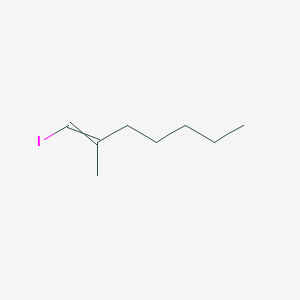

The synthesis of 5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol involves an azo coupling reaction. This reaction typically occurs between a diazonium salt and a coupling component. In this case, 4-(phenyldiazenyl)benzenediazonium chloride reacts with 8-hydroxyquinoline in a basic medium . The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using a basic medium to facilitate the coupling reaction.

Chemical Reactions Analysis

5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol has diverse applications in scientific research:

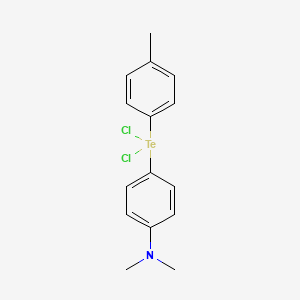

Chemistry: Used as a dye and a chemosensor for detecting metal cations.

Biology: Incorporated in biological assays for detecting specific biomolecules.

Medicine: Potential use in developing antibacterial agents due to its structural similarity to biologically active quinoline derivatives.

Industry: Employed in dyeing textiles and as a colorimetric sensor in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its ability to form complexes with metal ions. The hydroxyquinoline moiety acts as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in chemosensing applications, where the compound’s color change upon binding to metal ions is used for detection. The azo groups also contribute to the compound’s chromophoric properties, allowing it to absorb and emit light in the visible spectrum.

Comparison with Similar Compounds

Similar compounds include other azo dyes and quinoline derivatives:

Azo dyes: Compounds like Aniline Yellow and Methyl Orange share the azo functional group and are used as dyes.

Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have biological activity.

5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol is unique due to the combination of two azo groups and a hydroxyquinoline moiety, which imparts distinct chromophoric and chelating properties .

Properties

CAS No. |

65286-74-0 |

|---|---|

Molecular Formula |

C24H16N6O2 |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

5-[[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]diazenyl]quinolin-8-ol |

InChI |

InChI=1S/C24H16N6O2/c31-21-11-9-19(17-3-1-13-25-23(17)21)29-27-15-5-7-16(8-6-15)28-30-20-10-12-22(32)24-18(20)4-2-14-26-24/h1-14,31-32H |

InChI Key |

PFOJTLZXXOBJKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)N=NC4=C5C=CC=NC5=C(C=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)

![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)